molecular formula C17H18N2O3 B11448850 N-(3-acetylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide

N-(3-acetylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide

Cat. No.: B11448850
M. Wt: 298.34 g/mol
InChI Key: ZVJOAXCJIRLMGG-UHFFFAOYSA-N
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Description

N-(3-Acetylphenyl)-4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazole-3-carboxamide is a complex organic compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring This particular compound is characterized by its unique structure, which includes an acetylphenyl group and a cyclohepta[d][1,2]oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazole-3-carboxamide typically involves multiple steps. One common method includes the cyclization of N-propargylamides using (diacetoxyiodo)benzene (PIDA) as a reaction promoter and lithium iodide (LiI) as an iodine source . This process leads to the formation of oxazoles via a 5-exo-dig cyclization mechanism.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic systems to ensure high yield and purity. For example, palladium-catalyzed arylation reactions can be employed to introduce aryl groups into the oxazole ring . The use of ionic liquids as solvents can also enhance the efficiency of the synthesis and allow for the recycling of solvents .

Chemical Reactions Analysis

Types of Reactions

N-(3-Acetylphenyl)-4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

N-(3-Acetylphenyl)-4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of protein kinases, which are involved in cell signaling pathways . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Acetylphenyl)-4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazole-3-carboxamide is unique due to its specific structural features, such as the cyclohepta[d][1,2]oxazole ring fused with an acetylphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

N-(3-acetylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide

InChI

InChI=1S/C17H18N2O3/c1-11(20)12-6-5-7-13(10-12)18-17(21)16-14-8-3-2-4-9-15(14)22-19-16/h5-7,10H,2-4,8-9H2,1H3,(H,18,21)

InChI Key

ZVJOAXCJIRLMGG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=NOC3=C2CCCCC3

Origin of Product

United States

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